![molecular formula C19H20N2O3S B2467299 (E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-88-9](/img/structure/B2467299.png)
(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial , antiviral , antioxidant , and immunomodulatory properties .
Synthesis Analysis
While the specific synthesis process for “(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data . These techniques provide information about the functional groups present in the molecule and their arrangement.Scientific Research Applications
Anti-Inflammatory Properties
The compound has been found to have potential anti-inflammatory properties . Compounds with similar structures have been evaluated for anti-inflammatory activity and have shown promising results . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated excellent COX-2 SI values .
Antioxidant Activity
Benzamide compounds, including those similar to the compound , have been found to exhibit antioxidant activity . They have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These compounds have also been tested for their antibacterial activity against various strains of bacteria . The in vitro growth inhibitory activity of these compounds against different bacteria has been determined .
Anti-Cancer Properties
Benzamides are a significant class of amide compounds that have been widely used in the treatment of cancer . They have been used in medical, industrial, biological, and potential drug industries .
Anti-Hypercholesterolemia
Benzamides have also been used in the treatment of hypercholesterolemia . They have been used in drug discovery .
Anti-Fungal Properties
Benzamides have demonstrated anti-fungal properties . They have been used in the treatment of various fungal infections .
Anti-HSV Properties
Benzamides have shown anti-HSV properties . They have been used in the treatment of Herpes Simplex Virus (HSV) infections .
Analgesic Properties
Benzamides have been used as analgesics . They have been used in the treatment of pain .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into inflammatory mediators like thromboxane and prostaglandins . This can lead to a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzymes and disrupting the production of inflammatory mediators, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12(2)24-14-10-8-13(9-11-14)18(22)20-19-21(3)17-15(23-4)6-5-7-16(17)25-19/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNSVWYGQAYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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